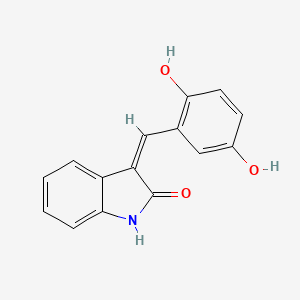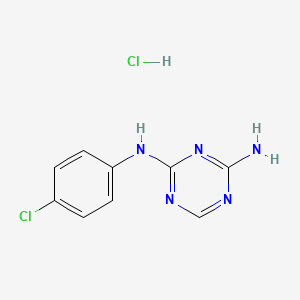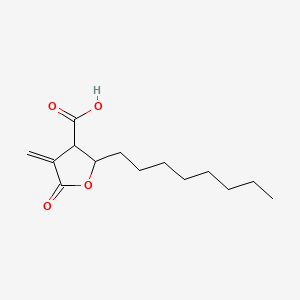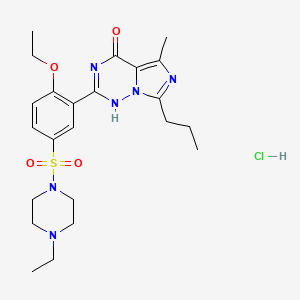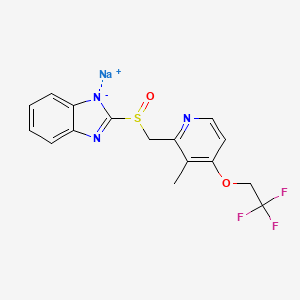![molecular formula C23H24N2O4 B1662294 Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate CAS No. 23062-91-1](/img/structure/B1662294.png)
Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate
Übersicht
Beschreibung
Selective M4 muscarinic receptor antagonist. IC50 values are 91, 6559, 3441, 950 and 7412 nM for human M4, M1, M2, M3, and M5 receptors respectively.
Wissenschaftliche Forschungsanwendungen
Regulation of Airway Smooth Muscle Phenotype
PD 102807 mediates qualitatively distinct signaling to regulate airway smooth muscle phenotype . It induces GRK-/arrestin-dependent AMP-activated protein kinase (AMPK) activation to inhibit transforming growth factor-β–induced hypercontractile airway smooth muscle phenotype .
Biased M3 mAChR Ligand
PD 102807 is identified as a biased M3 ligand and its signaling and function in human airway smooth muscle (ASM) cells have been studied . It induced M3-mediated b-arrestin recruitment but not calcium mobilization . PD 102807 inhibited methacholine (MCh)-induced calcium mobilization in (M3-expressing) ASM cells .
Selective Antagonist for the Muscarinic Acetylcholine Receptor M4
PD-102,807 acts as a selective antagonist for the muscarinic acetylcholine receptor M4 . It is used in scientific research for studying the effects of the different muscarinic receptor subtypes in the body and brain .
Inhibition of M3-transduced Gq Signaling
PD 102807 is a biased M3 ligand that inhibits M3-transduced Gq signaling but promotes Gq protein-independent, GRK-/arrestin-dependent, M3-mediated AMPK signaling, which in turn regulates ASM phenotype and contractile function .
Selective mAChR M4 Antagonist
PD 102807 is a selective mAChR M4 antagonist with IC50 values of 91, 6559, 3441, 95 and 7412 nM for human M4, M1, M2, M3, and M5 receptors respectively .
Inhibition of Transforming Growth Factor
Consistent with the known ability of AMPK to inhibit transforming growth factor b (TGF-b) –mediated functions, PD 102807 inhibited TGF-b–induced SMAD-Luc activity, sm-a-actin expression, actin stress fiber formation, and ASM cell hypercontractility .
Wirkmechanismus
Target of Action
PD 102807, also known as LSM-1888 or A7U96364HK, is primarily an antagonist for the M4 muscarinic receptor . It also inhibits M1, M2, M3, and M5 muscarinic receptors, albeit with higher IC50 values . These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.
Mode of Action
PD 102807 selectively activates the beta-arrestin 2 pathway leading to the internalization of the M3 muscarinic receptor (M3R), without activating the Gq pathway . This is a unique mode of action, as it allows PD 102807 to block the Gq pathway by hindering the binding of acetylcholine onto the M3R, while simultaneously activating the beta-arrestin pathway .
Biochemical Pathways
The activation of the beta-arrestin 2 pathway by PD 102807 leads to the phosphorylation of AMP-activated protein kinase (AMPK) and the downstream effector acetyl-coenzyme A carboxylase (ACC) . This signaling is calcium-independent and mediated by the atypical subtype protein kinase C-iota and the CaMKK1 isoform . The activation of AMPK mediates the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) in airway smooth muscle cells .
Result of Action
PD 102807’s activation of the beta-arrestin pathway and inhibition of the Gq pathway leads to a general and prolonged decrease in airway smooth muscle contractility . It also inhibits transforming growth factor-β–induced hypercontractile airway smooth muscle phenotype . This makes PD 102807 a potential therapeutic agent for conditions like asthma, where airway smooth muscle contractility is a problem .
Action Environment
The effectiveness of PD 102807 can be influenced by various environmental factors. For instance, the presence of other compounds, such as the mTORC1 inhibitor rapamycin and the AMPK activator metformin, can mimic the ability of PD 102807 to attenuate transforming growth factor-induced remodeling
Eigenschaften
IUPAC Name |
ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-28-23(26)20-13(2)24-18-7-8-19-17(21(18)20)12-25-10-9-14-11-15(27-3)5-6-16(14)22(25)29-19/h5-8,11,22,24H,4,9-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDUJINYXKGZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C1C3=C(C=C2)OC4C5=C(CCN4C3)C=C(C=C5)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407355 | |
| Record name | PD 102807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12H-Isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylic acid, 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-, ethyl ester | |
CAS RN |
23062-91-1 | |
| Record name | Ethyl 3,6a,11,14-tetrahydro-9-methoxy-2-methyl-12H-isoquino[1,2-b]pyrrolo[3,2-f][1,3]benzoxazine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23062-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PD-102807 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023062911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD 102807 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PD-102807 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7U96364HK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




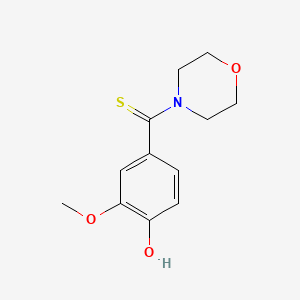
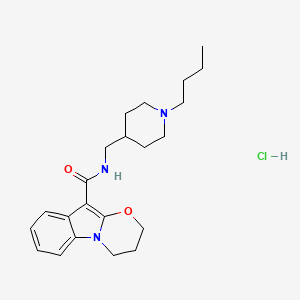

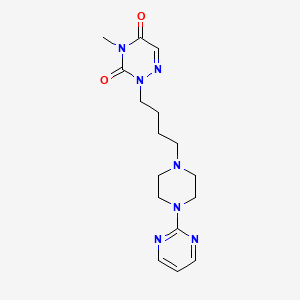
![2-[2-[4-(4-Nitrobenzyloxy)phenyl]ethyl]isothiourea mesylate](/img/structure/B1662221.png)
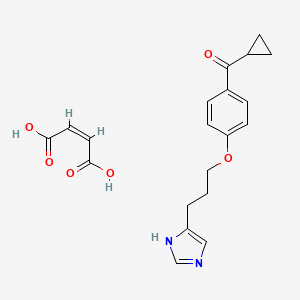
![2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1662223.png)
